CVD Precursor Viability: Demonstrated Volatility and Film Growth Performance
In a direct application-specific study, borinic acid, diethyl-, 1-methylethyl ester (Et2BOiPr) was successfully used as a novel precursor for the CVD of SiC and B2O3 thin films on Si(100) substrates [1]. Its suitability was attributed to its very high volatility at room temperature, which was quantitatively verified by thermogravimetric analysis (TGA) and custom-built vapor pressure measurement apparatus [1]. In contrast, the closest analog, diethylborinic acid methyl ester (CAS 7397-46-8), has no documented record of successful application as a single-source CVD precursor for these specific films, implying a difference in transport or decomposition behavior critical for this application .
| Evidence Dimension | Functionality as a CVD precursor for B2O3/SiC films |
|---|---|
| Target Compound Data | Successfully deposited SiC at 800–1050 °C and B2O3 at 600 °C. Precursor characterized as highly volatile, verified by TGA and vapor pressure measurement. |
| Comparator Or Baseline | Diethylborinic acid methyl ester (CAS 7397-46-8). Applications are limited to wet-chemical synthesis (e.g., Reformatsky condensations, ROMP catalyst studies). No known application as a CVD precursor for these films. |
| Quantified Difference | Qualitatively different application domain; target compound enables vapor-phase deposition not demonstrated for the methyl ester. |
| Conditions | CVD process on Si(100) substrates; O2 gas used as oxygen source for B2O3 growth. Deposition temperatures specified. |
Why This Matters
For materials scientists procuring a boron-containing CVD precursor, the demonstrated vapor-phase reactivity and successful film deposition of the isopropyl ester provide a validated application pathway that is absent for the methyl ester analog.
- [1] Park, Y. S. (2012). Fabrication of SiC and B2O3 thin films by chemical vapor deposition. Master's thesis, Korea University. Retrieved from http://www.zeus.go.kr/know/pub/read/41562 View Source
